N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide (IUPAC name) is a heterocyclic compound with the molecular formula C₂₁H₁₈N₄O . It features an imidazo[1,2-a]pyrimidine core fused to a 2-methylphenyl group at position 5 and a 3-methylbenzamide substituent at the N-position.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-5-3-6-17(11-14)20(26)23-18-12-16(8-7-15(18)2)19-13-25-10-4-9-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKPNMXGCAOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot, multicomponent protocols that are efficient and cost-effective. These methods may involve the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Anti-Cancer Properties
Research indicates that compounds similar to N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide exhibit promising anti-cancer activity. The mechanisms may involve:
- Kinase Inhibition : This compound may inhibit specific kinases that are crucial in cancer progression, similar to other imidazopyridine derivatives which have shown efficacy against various cancer types by targeting mutated forms of kinases like BCR-ABL1 .
- Cellular Pathway Modulation : By interacting with enzymes and receptors, this compound can influence cellular signaling pathways that promote tumor growth and survival .
Anti-Inflammatory Applications
There is potential for this compound to be developed as an anti-inflammatory agent. Studies have shown that related compounds can:
- Inhibit Cytokine Release : For instance, compounds that share structural similarities have been reported to inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6) in vitro . This suggests a mechanism where the compound could mitigate inflammation by blocking specific signaling pathways.
Case Study 1: Kinase Inhibition
A study focusing on imidazopyridine derivatives demonstrated that certain compounds effectively inhibited the activity of kinases involved in cancer pathways. The findings indicated that modifications to the molecular structure could enhance binding affinity and selectivity towards target kinases .
Case Study 2: Anti-Inflammatory Activity
Another research effort explored the anti-inflammatory properties of related compounds in vivo. The results showed significant reductions in inflammation markers in animal models, highlighting the therapeutic potential of these compounds for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyrimidine have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a key role in the inflammatory process . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one Derivatives
- Core Structure : Fused benzo-imidazo-pyrimidine system with a ketone group.
- Example: Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) . Molecular Formula: C₂₇H₂₃N₅O₃ Melting Point: >300°C, attributed to extended conjugation and hydrogen bonding. Spectroscopy:
- FT-IR : Peaks at 3299 cm⁻¹ (N-H stretch) and 1671 cm⁻¹ (C=O).
- ¹H NMR : Aromatic protons at 7.12–7.39 ppm and NH signals at 7.69–7.71 ppm .
Benzamide Derivatives with Heterocyclic Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core Structure : 3-Methylbenzamide with a hydroxyl-containing alkyl chain.
- Key Differences : Lacks the imidazo-pyrimidine core but shares the benzamide motif.
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- Core Structure : Imidazo[1,2-a]pyrimidine with a fluorinated benzamide group.
Compounds with Related Heterocyclic Systems
N-(5-{5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl}-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
- Core Structure : Imidazo[1,2-a]pyridine (vs. pyrimidine in the target compound) with an oxadiazole substituent.
- Key Differences : The pyridine core and oxadiazole group introduce distinct electronic and steric properties, likely influencing bioavailability or target selectivity .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the imidazopyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.429 g/mol. Its structure features a fused imidazole and pyridine ring, which is significant for its biological activity. The presence of nitrogen and oxygen in the compound contributes to its chemical reactivity and interaction with biological targets.
Pharmacological Activities
1. Anticancer Activity
Research has indicated that imidazopyridine derivatives exhibit potent anticancer properties. The compound has shown efficacy in inhibiting various cancer cell lines by interfering with key signaling pathways involved in tumor growth and metastasis. Molecular docking studies suggest that it may bind effectively to targets such as kinases involved in cancer progression .
2. Anti-inflammatory Effects
this compound has been studied for its potential as a selective COX-2 inhibitor. By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid into prostaglandins, mediators of inflammation . This mechanism suggests its utility in treating inflammatory diseases.
3. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against fungi such as Candida albicans, indicating its potential use in antifungal therapies . Additionally, its antibacterial properties are being explored further.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts by inhibiting specific enzymes that play critical roles in disease pathways.
- Receptor Binding: It may interact with various receptors involved in cellular signaling, affecting processes like apoptosis and cell proliferation.
- Molecular Interactions: The unique structure allows for multiple interactions with biological macromolecules, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of imidazopyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
